molecular formula C5H13ClN2O7 B10859258 Nitricholine perchlorate CAS No. 7009-91-8

Nitricholine perchlorate

Cat. No.: B10859258
CAS No.: 7009-91-8
M. Wt: 248.62 g/mol
InChI Key: WBRINARKDCZXPI-UHFFFAOYSA-M
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Description

Nitricholine perchlorate is a useful research compound. Its molecular formula is C5H13ClN2O7 and its molecular weight is 248.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

7009-91-8

Molecular Formula

C5H13ClN2O7

Molecular Weight

248.62 g/mol

IUPAC Name

trimethyl(2-nitrooxyethyl)azanium;perchlorate

InChI

InChI=1S/C5H13N2O3.ClHO4/c1-7(2,3)4-5-10-6(8)9;2-1(3,4)5/h4-5H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

WBRINARKDCZXPI-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCO[N+](=O)[O-].[O-]Cl(=O)(=O)=O

Origin of Product

United States

Chemical Reactions Analysis

Formation Reaction

Nitricholine perchlorate is synthesized via a neutralization reaction between nitricholine chloride and perchloric acid (HClO₄):

C₅H₁₄ClN₂O⁺ + HClO₄ → C₅H₁₄ClN₂O₄ + HCl\text{C₅H₁₄ClN₂O⁺ + HClO₄ → C₅H₁₄ClN₂O₄ + HCl}

This reaction occurs in an aqueous medium at room temperature, yielding this compound and hydrochloric acid as a byproduct. The product is typically isolated through solvent evaporation or recrystallization.

Thermal Decomposition

Under elevated temperatures, this compound undergoes decomposition to release chlorine gas (Cl₂) and other products:

2 C₅H₁₄ClN₂O₄Δ2 C₅H₁₄N₂O+Cl₂↑+2 HClO₄2\ \text{C₅H₁₄ClN₂O₄} \xrightarrow{\Delta} 2\ \text{C₅H₁₄N₂O} + \text{Cl₂↑} + 2\ \text{HClO₄}

This reaction highlights the instability of the perchlorate anion at high temperatures, where ClO₄⁻ acts as an oxidizing agent, facilitating electron transfer processes.

Table 1: Key Thermal Decomposition Products

ReactantConditionsMajor ProductsByproducts
This compoundHigh temperatureDichlorine gas (Cl₂)HClO₄, C₅H₁₄N₂O

Redox Reactions

The perchlorate ion (ClO₄⁻) in this compound participates in redox reactions due to its high reduction potential (+1.38 V). For example, in the presence of reducing agents, ClO₄⁻ is reduced to chloride (Cl⁻) or chlorate (ClO₃⁻), while oxidizing the counterpart species:

ClO₄⁻ + 8 H⁺ + 8 e⁻ → Cl⁻ + 4 H₂O\text{ClO₄⁻ + 8 H⁺ + 8 e⁻ → Cl⁻ + 4 H₂O}

This reaction is critical in applications such as disinfection and pyrotechnics, where perchlorate’s oxidizing capacity is exploited .

Interaction with Reducing Agents

This compound reacts vigorously with reducing agents (e.g., alcohols, metals) in acidic or neutral conditions. For instance, with ethanol:

C₅H₁₄ClN₂O₄ + C₂H₅OH → C₅H₁₄N₂O + CO₂↑ + H₂O + HCl\text{C₅H₁₄ClN₂O₄ + C₂H₅OH → C₅H₁₄N₂O + CO₂↑ + H₂O + HCl}

The reaction generates carbon dioxide, water, and hydrochloric acid, demonstrating the compound’s role in oxidation-driven processes.

Stability and Reactivity

  • pH Sensitivity : Stable in neutral and acidic conditions but decomposes in strongly alkaline environments due to hydroxide ion (OH⁻) attack on ClO₄⁻.

  • Light Exposure : Prolonged UV exposure accelerates degradation, producing reactive oxygen species (ROS) such as O₃ and O₂⁻ .

Table 2: Stability Under Environmental Conditions

ConditionStabilityDegradation Products
High temperatureLowCl₂, HClO₄
Alkaline pHLowCl⁻, OH⁻
UV lightModerateROS (O₃, O₂⁻)

Research Findings

  • Reduction Potential : The high reduction potential of ClO₄⁻ (+1.38 V) enables this compound to outcompete iodide (I⁻) in biological systems, disrupting thyroid hormone synthesis .

  • Kinetics : Thermal decomposition follows first-order kinetics, with activation energy barriers influenced by the presence of catalysts or impurities.

Q & A

Q. What analytical methods are recommended for quantifying nitricholine perchlorate in environmental or biological matrices?

this compound can be analyzed using liquid chromatography-mass spectrometry (LC/MS) with isotopic confirmation. Key steps include:

  • Selectivity : Monitor mass transitions specific to perchlorate (e.g., m/z 83 for ClO₄⁻ after oxygen loss) and validate using the natural isotopic ratio of ³⁵Cl/³⁷Cl (3.0655) .
  • Internal Standards : Use isotopically labeled analogs (e.g., ¹⁸O-labeled perchlorate) to correct for matrix effects and instrument variability .
  • Method Validation : Follow USEPA protocols for method detection limits (MDL) and practical quantitation limits (PQL) across aqueous, soil, and biota samples .

Q. How can researchers ensure accurate detection of this compound in complex biological samples?

  • Sample Preparation : Employ solid-phase extraction or protein precipitation to isolate this compound from biological fluids.
  • Instrumentation : Use high-resolution mass spectrometry (HRMS) coupled with ion chromatography (IC-MS/MS) to distinguish perchlorate from interferants like sulfate .
  • Quality Control : Include blank samples and spike-recovery experiments to assess contamination and extraction efficiency .

Q. What experimental protocols are used to assess the stability of this compound under environmental conditions?

  • Storage Stability : Conduct spiked-sample studies under varying temperatures (e.g., ambient vs. refrigerated) and monitor degradation over 7+ days using LC/MS .
  • Photolytic/Oxidative Stability : Expose samples to UV light or oxidizing agents and quantify degradation products via tandem mass spectrometry .

Advanced Research Questions

Q. How should non-monotonic dose-response relationships in this compound toxicity studies be interpreted?

  • Experimental Design : Test multiple doses (e.g., 10–100 ppm) across developmental stages, as lower doses may disrupt endocrine pathways while higher doses induce compensatory mechanisms (e.g., thyroid follicle hyperplasia) .
  • Mechanistic Studies : Pair hormone level measurements (T3/T4) with histological analysis of thyroid and gonadal tissues to differentiate thyroidal vs. non-thyroidal effects .
  • Statistical Models : Apply benchmark dose (BMD) modeling to identify thresholds for adverse effects .

Q. What methodologies resolve contradictions in environmental persistence data for this compound?

  • Meta-Analysis : Compare degradation rates across studies, accounting for variables like pH, organic matter, and microbial activity .
  • Isotopic Tracing : Use ³⁶Cl-labeled this compound to track environmental fate and transformation products in soil-water systems .
  • Cross-Study Validation : Replicate experiments under standardized conditions (e.g., EPA/DoD protocols) to harmonize detection limits and recovery rates .

Q. How can conflicting interpretations of this compound’s reference dose (RfD) in risk assessments be reconciled?

  • Data Integration : Incorporate newer toxicokinetic data (e.g., breast milk transfer rates) and population-specific exposure factors (e.g., infant vulnerability) .
  • Uncertainty Quantification : Apply probabilistic models to characterize variability in iodine uptake inhibition thresholds and susceptibility subgroups .
  • Interagency Collaboration : Alrisk assessments with NAS recommendations while addressing limitations in the IRIS RfD, such as non-adverse effect assumptions .

Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., variable perchlorate levels in food vs. stable environmental detection ), prioritize source-tracking (e.g., agricultural vs. industrial origins) and longitudinal sampling.
  • Advanced Instrumentation : For structural elucidation, combine Raman spectroscopy (e.g., Cl-O bond vibrations ) with X-ray crystallography to confirm this compound’s coordination chemistry.

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